molecular formula C9H8O2 B167084 Vinyl benzoate CAS No. 769-78-8

Vinyl benzoate

Cat. No.: B167084
CAS No.: 769-78-8
M. Wt: 148.16 g/mol
InChI Key: KOZCZZVUFDCZGG-UHFFFAOYSA-N
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Description

Vinyl benzoate is an organic compound that belongs to the class of vinyl esters. It is formed by the esterification of benzoic acid with vinyl alcohol. This compound is characterized by its aromatic ring structure, which is derived from benzoic acid, and a vinyl group attached to the ester functional group. This compound is used in various industrial applications, including as a monomer in polymer synthesis and as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

Vinyl benzoate is an organic compound that primarily targets active alkenes in biochemical reactions . The compound’s role is to act as a recyclable auxiliary for C–O and C–S bond formation reactions under Brønsted acid catalysis .

Mode of Action

The mechanism of action of this compound is based on the remote activation of an active alkene followed by intramolecular 5-exo-trig cyclization . This leads to a reactive intermediate that can react via a substrate-dependent S N 1 or S N 2 mechanism with alcohols and thiol nucleophiles, providing facile access to ether and thioether functionalities .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of ethers and thioethers . The compound’s action influences the benzoate metabolism pathway, which is a key stage in the anaerobic degradation of a wide variety of complex chemical compounds .

Pharmacokinetics

It’s known that the compound has a boiling point of 95-96 °c/20 mmhg and a density of 107 g/mL at 25 °C . It’s soluble in methanol , indicating that it may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action is the formation of ethers and thioethers via Brønsted acid-catalyzed activation . This process provides a practically simple and useful method for the synthesis of these compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of Brønsted acids, which are necessary for the catalysis of the reactions involving this compound . Additionally, the compound’s stability may be affected by the presence of moisture, as it’s known to be moisture sensitive

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl benzoate can be synthesized through several methods. One common method involves the transesterification of vinyl acetate with benzoic acid in the presence of a catalyst. For instance, a carbon-supported palladium catalyst (Pd/C) can be used to achieve high yields of this compound. The optimized conditions for this reaction include a reaction temperature of 80°C, a reaction time of 10 hours, and a catalyst dosage of 4.0 wt% of reactants. The molar ratio of benzoic acid to vinyl acetate is typically 1:11, resulting in a yield of 85.7% with a purity of 98.3% .

Industrial Production Methods: In industrial settings, this compound can be produced using eco-environmental synthetic methods. These methods often involve the use of reusable catalysts to minimize environmental pollution. For example, the transesterification method mentioned above can be scaled up for industrial production, offering a sustainable and efficient route for synthesizing this compound .

Chemical Reactions Analysis

Types of Reactions: Vinyl benzoate undergoes various chemical reactions, including:

    Polymerization: this compound can undergo radical polymerization to form poly(this compound), which is used in coatings and adhesives.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

    Hydrolysis: this compound can be hydrolyzed to produce benzoic acid and vinyl alcohol.

Common Reagents and Conditions:

    Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures.

    Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide).

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Major Products:

    Poly(this compound): Formed through polymerization.

    Benzoic Acid and Vinyl Alcohol: Formed through hydrolysis.

Scientific Research Applications

Vinyl benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Vinyl Acetate
  • Vinyl Sulfonate
  • Vinyl Carbamate
  • Vinyl Phosphate

Vinyl benzoate stands out due to its unique combination of aromatic and vinyl functional groups, making it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

ethenyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCZZVUFDCZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24991-32-0
Record name Benzoic acid, ethenyl ester, homopolymer
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DSSTOX Substance ID

DTXSID50227700
Record name Vinyl benzoate
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

769-78-8
Record name Vinyl benzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl benzoate
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Record name Vinyl benzoate
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Record name Vinyl benzoate
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Record name Vinyl benzoate
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Record name VINYL BENZOATE
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Synthesis routes and methods I

Procedure details

The catalyst is suspended once more in the mixture of benzoic acid and vinyl acetate and the batch is heated to 65° C., affording again about 7 g of vinyl benzoate after 30 hours.
Quantity
0 (± 1) mol
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reactant
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution consisting of 4.88 g of benzoic acid, 24.8 of vinyl acetate, 0.4 g of potassium acetate, 89.4 mg of copper(II) bromide and 20 ml of tetrahydrofuran was mixed with 1.34 g of the solid catalyst prepared in Example 9. The resulting mixture was heated at 70° C. for 24 hours in the same manner as in Example 9, to form 4.80 g of vinyl benzoate and recover 1.94 g of acetic acid as the byproduct.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0.4 g
Type
reactant
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[Compound]
Name
solid
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
copper(II) bromide
Quantity
89.4 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Analogously to the procedure described in Example I, 0.285 g of the polymer prepared according to Example 16 and having a palladium content of 18.5% by weight, are warmed to 60°-65° C. with 12.2 g of benzoic acid and 55.4 ml of vinyl acetate. After 29 hours, 11.3 g of vinyl benzoate have formed, corresponding to a yield of 76% of theory. Using the recovered catalyst, 10.4 g of vinyl benzoate, corresponding to 70.5% of theory are again obtained after 20 hours in a further reaction batch.
[Compound]
Name
polymer
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
55.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of vinyl benzoate?

A1: this compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to identify specific functional groups within the molecule. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, has been employed to study the structure and dynamics of poly(this compound) and compare it to other polymers. []

Q3: How does the addition of this compound affect the properties of polyurethane?

A3: Graft polymerization of this compound onto polyurethane enhances its tensile strength, improves shape recovery at low temperatures, and increases low-temperature flexibility without compromising tensile strain or shape retention. []

Q4: Can this compound be used to modify wood properties?

A4: Yes, chemically modifying wood with this compound can enhance its resistance to termite attack. [] This modification appears to be more effective than modification with vinyl acetate when compared at similar weight gains. []

Q5: How do clear coatings perform on wood modified with this compound when exposed to weather?

A5: Clear coatings generally exhibit improved performance on wood treated with this compound compared to untreated wood, especially when the coatings contain photostabilizers. [] Chromic acid treatment yielded the best overall coating performance. []

Q6: What are the characteristics of this compound polymerization?

A6: this compound polymerization, often initiated by free radicals, tends to be slow and results in polymers with relatively low molecular weights. [, ] This behavior is attributed to the tendency of the growing polymer chain to add to the aromatic ring of the this compound molecule, forming a stable, non-propagating radical. [, ]

Q7: How does this compound behave in copolymerization reactions?

A7: this compound has been copolymerized with various monomers, including vinyl acetate, styrene, and dodecyl acrylate. [, , ] Reactivity ratios, determined through methods like Mayo-Lewis and Kelen-Tudos, provide insights into the copolymerization behavior. []

Q8: Can this compound be used to create light-focusing materials?

A8: Yes, this compound can be copolymerized with methyl methacrylate to create light-focusing plastic rods and fibers. [, , ] These materials exhibit a parabolic refractive-index distribution, enabling the focusing of light. [, , ] The properties of these materials can be tuned by adjusting copolymerization conditions. [, , ]

Q9: Are there any environmental concerns associated with polyethylene terephthalate (PET) bottles?

A11: Yes, studies have shown that PET bottles can release volatile organic compounds (VOCs) like nonanal, decanal, benzene, ethylbenzene, and this compound, especially when exposed to high temperatures. [, ] The release of these compounds raises concerns about the potential migration of these substances into bottled water during manufacturing and storage. [, ]

Q10: What are the implications of this compound being identified in PET bottles?

A12: The presence of this compound, alongside other VOCs, in PET bottles emphasizes the importance of controlling temperatures during both PET bottle production and bottled water storage. [, ] Elevated temperatures can lead to increased generation and potential migration of these compounds into the water, raising potential health concerns. [, ]

Q11: What are potential areas for further research on this compound?

A13:
* Exploring the use of different catalysts and reaction conditions for this compound synthesis and polymerization. []* Investigating the potential of this compound-based polymers in various applications like drug delivery systems, sensors, and optical devices. [] * Further investigating the environmental impact of this compound release from PET bottles and developing mitigation strategies. []

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